(8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline
(8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline
Brand Name:
Vulcanchem
CAS No.:
122367-97-9
VCID:
VC0220968
InChI:
InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1
SMILES:
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C
Molecular Formula:
C15H15ClFN3O3S2
Molecular Weight:
373.3 g/mol
(8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline
CAS No.: 122367-97-9
Main Products
VCID: VC0220968
Molecular Formula: C15H15ClFN3O3S2
Molecular Weight: 373.3 g/mol
CAS No. | 122367-97-9 |
---|---|
Product Name | (8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline |
Molecular Formula | C15H15ClFN3O3S2 |
Molecular Weight | 373.3 g/mol |
IUPAC Name | (6aR,9R)-2-bromo-4-(cyclopropylmethyl)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
Standard InChI | InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1 |
Standard InChIKey | PQBURNFCYKPOGL-VALIOXDKSA-N |
Isomeric SMILES | C[C@@H]1CC2[C@@H](CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
SMILES | CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
Canonical SMILES | CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
PubChem Compound | 147706 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume